molecular formula C10H8ClNO B598097 8-Chloro-4-methylquinolin-5-ol CAS No. 16026-78-1

8-Chloro-4-methylquinolin-5-ol

Cat. No.: B598097
CAS No.: 16026-78-1
M. Wt: 193.63
InChI Key: WRRMSECOQWDPME-UHFFFAOYSA-N
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Description

8-Chloro-4-methylquinolin-5-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the 8th position and a methyl group at the 4th position in the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methylquinolin-5-ol typically involves the chlorination of 4-methylquinolin-5-ol. One common method is the reaction of 4-methylquinolin-5-ol with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The starting materials, 4-methylquinolin-5-ol and thionyl chloride, are fed into the reactor, and the product is continuously collected and purified.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form 8-chloro-4-methylquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reaction with sodium methoxide (NaOCH3) can yield 8-methoxy-4-methylquinolin-5-ol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Quinoline N-oxides

    Reduction: 8-Chloro-4-methylquinoline

    Substitution: 8-Methoxy-4-methylquinolin-5-ol

Scientific Research Applications

8-Chloro-4-methylquinolin-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its antimicrobial and antiviral properties. It has shown activity against certain bacterial and viral strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: this compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methylquinolin-5-ol involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it is believed to inhibit certain kinases and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    8-Chloroquinoline: Lacks the methyl group at the 4th position.

    4-Methylquinolin-5-ol: Lacks the chlorine atom at the 8th position.

    8-Methoxy-4-methylquinolin-5-ol: Has a methoxy group instead of a chlorine atom at the 8th position.

Uniqueness: 8-Chloro-4-methylquinolin-5-ol is unique due to the presence of both a chlorine atom at the 8th position and a methyl group at the 4th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-chloro-4-methylquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-5-12-10-7(11)2-3-8(13)9(6)10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAAUZDFLUZOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C=CC(=C12)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856369
Record name 8-Chloro-4-methylquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16026-78-1
Record name 8-Chloro-4-methyl-5-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16026-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-4-methylquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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